7,9-dihydro-3H-purine-2,6,8-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through various synthetic routes. One common method involves the oxidation of xanthine by the enzyme xanthine oxidase . Another method includes the suspension of dried chicken manure in water, followed by the addition of calcium hydroxide, and subsequent pH adjustments with nitric acid to precipitate the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chemical synthesis techniques that ensure high purity and yield. The compound is typically produced in large quantities for use in various applications, including pharmaceuticals and biochemical research .

Análisis De Reacciones Químicas

Types of Reactions

7,9-dihydro-3H-purine-2,6,8-trione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form allantoin in the presence of uricase.

Reduction: Reduction reactions can convert the compound into various derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like uricase and reducing agents for specific transformations . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from the reactions of this compound include allantoin, various purine derivatives, and substituted oxopurines .

Aplicaciones Científicas De Investigación

7,9-dihydro-3H-purine-2,6,8-trione has a wide range of scientific research applications:

Chemistry: It is used as a standard for calibrating analytical instruments and studying purine metabolism.

Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.

Medicine: Uric acid levels are measured to diagnose and monitor conditions like gout and kidney stones.

Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.

Mecanismo De Acción

The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as a product of purine metabolism. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Uric acid acts as a scavenger of free radicals and has been shown to prevent inflammatory cell invasion in certain conditions .

Comparación Con Compuestos Similares

Similar Compounds

1,3-dimethyluric acid:

Allantoin: A product of uric acid oxidation, allantoin has different chemical properties and biological roles.

Uniqueness

7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the end product of purine metabolism in humans and its involvement in various physiological and pathological processes . Its ability to act as a free radical scavenger and its diagnostic significance in medical conditions like gout and kidney stones further highlight its importance .

Actividad Biológica

7,9-Dihydro-3H-purine-2,6,8-trione, commonly known as uric acid, is a heterocyclic compound that plays a crucial role in purine metabolism. It is the final oxidation product of purine catabolism in humans and is primarily excreted in urine. This article delves into the biological activity of this compound, exploring its biochemical pathways, physiological effects, and clinical significance.

- IUPAC Name : this compound

- Molecular Formula : C5H4N4O3

- Molar Mass : 168.11 g/mol

- CAS Number : 69-93-2

Biochemical Pathways

Uric acid is formed from the breakdown of purines through a series of enzymatic reactions:

- Dephosphorylation of ATP leads to the formation of adenosine.

- Adenosine is converted to inosine , which is further metabolized to hypoxanthine.

- Hypoxanthine is oxidized to xanthine , and finally,

- Xanthine is oxidized to uric acid by the enzyme xanthine oxidase.

This pathway highlights uric acid's role as a terminal product in purine metabolism and its significance in various metabolic disorders.

Antioxidant Properties

Uric acid exhibits potent antioxidant activity, contributing significantly to the antioxidant capacity of human plasma. It scavenges free radicals and protects against oxidative stress, which is implicated in various diseases such as cardiovascular disorders and neurodegenerative conditions .

Role in Inflammation

Research indicates that uric acid can stimulate the expression of monocyte chemoattractant protein-1 (MCP-1) in vascular smooth muscle cells. This suggests that elevated levels of uric acid may contribute to inflammatory processes and vascular dysfunction.

Clinical Implications

High levels of uric acid, or hyperuricemia, are associated with several medical conditions:

- Gout : A form of arthritis characterized by the deposition of monosodium urate crystals in joints.

- Kidney Stones : Uric acid can crystallize in the kidneys, leading to stone formation.

- Metabolic Syndrome : Elevated uric acid levels are linked to obesity, hypertension, and insulin resistance.

Gout Management

A study involving patients with gout demonstrated that lowering serum uric acid levels significantly reduced the frequency of gout attacks. Allopurinol and febuxostat are commonly used medications that inhibit xanthine oxidase, thereby reducing uric acid production .

Tumor Lysis Syndrome

In patients undergoing chemotherapy for hematological malignancies, tumor lysis syndrome can lead to rapid increases in uric acid levels due to cell lysis. Management strategies include hydration and the use of rasburicase to convert uric acid into allantoin, a more soluble compound .

Comparative Analysis

| Compound | Role in Metabolism | Clinical Significance |

|---|---|---|

| Uric Acid | Final product of purine metabolism | Gout, kidney stones |

| Xanthine | Precursor to uric acid | Less clinically significant |

| Hypoxanthine | Precursor in purine degradation | Rarely associated with disease |

| Allantoin | Product of uric acid reduction | Not typically problematic |

Propiedades

Fórmula molecular |

C5H4N4O3 |

|---|---|

Peso molecular |

171.09 g/mol |

Nombre IUPAC |

7,9-dihydro-3H-purine-2,6,8-trione |

InChI |

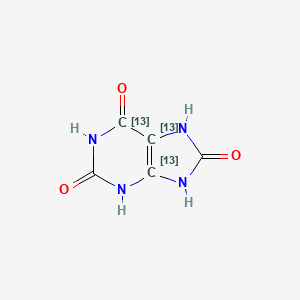

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |

Clave InChI |

LEHOTFFKMJEONL-VMIGTVKRSA-N |

SMILES isomérico |

C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |

SMILES canónico |

C12=C(NC(=O)N1)NC(=O)NC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.